

An In-depth Technical Guide on the Solubility of S-Butyl Thiobenzoate

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Compound of Interest

Compound Name: *S-Butyl Thiobenzoate*

Cat. No.: *B1281266*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **S-Butyl Thiobenzoate**. Given the limited availability of public data, this document focuses on providing a framework for researchers to determine solubility experimentally. It includes a summary of known physicochemical properties, a detailed experimental protocol for solubility determination, and a logical workflow to guide laboratory procedures.

Introduction to S-Butyl Thiobenzoate and its Solubility

S-Butyl Thiobenzoate (CAS: 7269-35-4) is an organosulfur compound belonging to the thioester family.^[1] Thioesters are analogs of esters where a sulfur atom replaces the ester oxygen.^[1] Understanding the solubility of **S-Butyl Thiobenzoate** is critical for a wide range of applications, including its use as a reagent in organic synthesis, the development of novel materials, and its potential role in biochemical research. Solubility data is fundamental for reaction optimization, purification processes, formulation development, and assessing bioavailability in drug discovery contexts.

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for **S-Butyl Thiobenzoate** in various solvents. However, its physicochemical properties can provide an initial estimation of its solubility behavior.

Physicochemical Properties of S-Butyl Thiobenzoate

The following table summarizes the key physicochemical properties of **S-Butyl Thiobenzoate**. The high LogP value suggests that the compound is lipophilic, indicating a preference for nonpolar, organic solvents over polar solvents like water.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ OS	[2] [3] [4]
Molecular Weight	194.29 g/mol	[2] [4] [5]
Appearance	Colorless to Light orange to Yellow clear liquid	[2]
Boiling Point	160 °C at 23 mmHg	[6]
Density	1.05 g/cm ³	[6]
LogP (Octanol/Water Partition Coefficient)	3.36	[6]
Hydrogen Bond Donor Count	0	[6]
Hydrogen Bond Acceptor Count	2	[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of **S-Butyl Thiobenzoate** using the isothermal shake-flask method, a widely accepted standard for solubility measurement.

Objective: To quantitatively determine the solubility of **S-Butyl Thiobenzoate** in a selection of relevant solvents at a controlled temperature.

Materials and Equipment:

- **S-Butyl Thiobenzoate** (purity >97%)[\[2\]](#)

- Analytical grade solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane (DCM), toluene, hexane)
- Thermostatically controlled orbital shaker or incubator
- Analytical balance (± 0.1 mg accuracy)
- Glass vials with PTFE-lined screw caps
- Calibrated positive displacement pipettes
- Syringe filters ($0.22\ \mu\text{m}$ or $0.45\ \mu\text{m}$, made of a material chemically resistant to the chosen solvent, e.g., PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID)
- Volumetric flasks and appropriate glassware for standard preparation

Methodology:

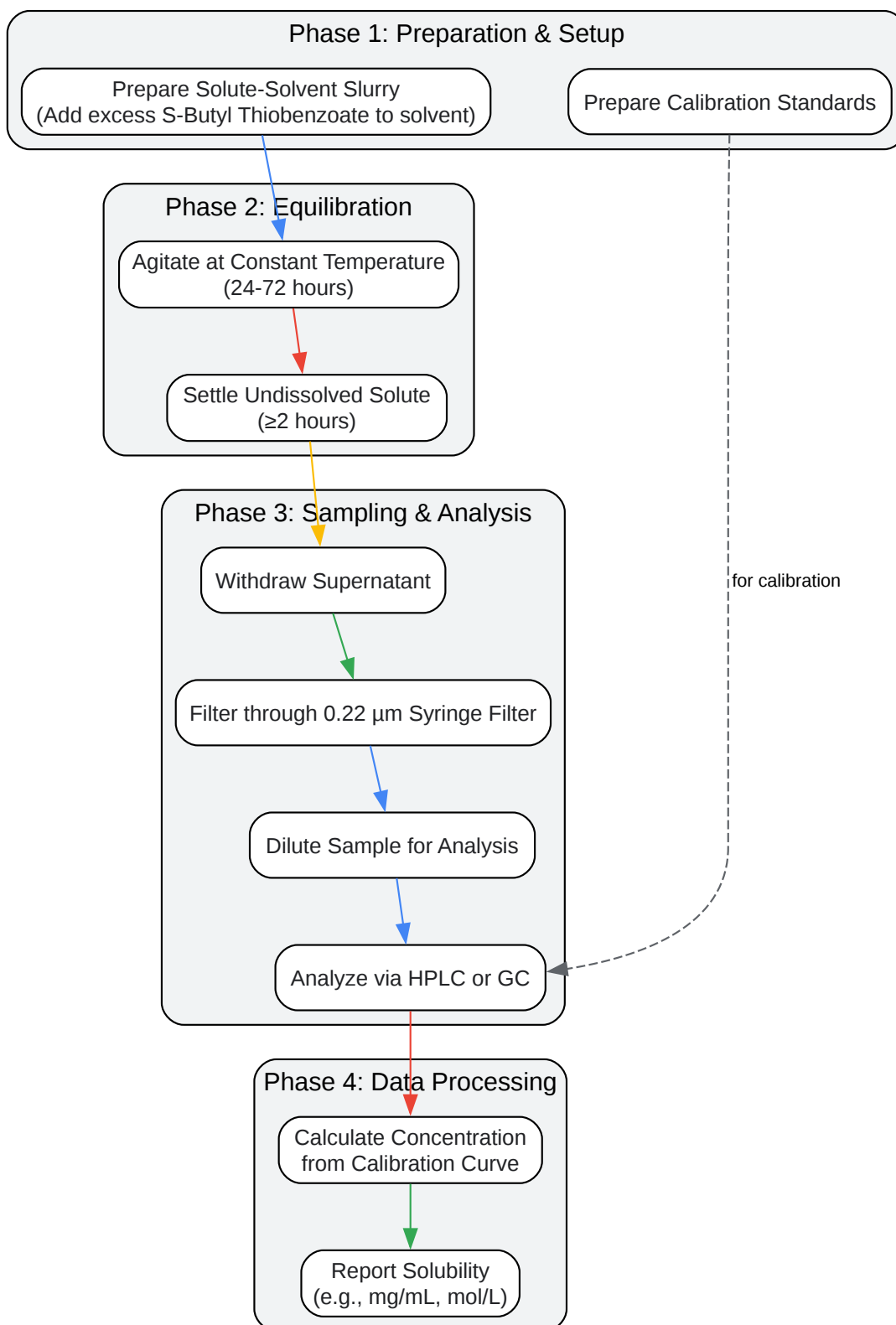
- Preparation of Standard Solutions:
 - Accurately weigh a known amount of **S-Butyl Thiobenzoate** and dissolve it in a known volume of the chosen solvent to prepare a stock solution of high concentration.
 - Perform serial dilutions of the stock solution to create a set of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.
- Sample Preparation (Shake-Flask Method):
 - Add an excess amount of **S-Butyl Thiobenzoate** to a series of vials. A visible excess of the solid or liquid phase of the solute is crucial to ensure that a saturated solution is formed.
 - Accurately add a known volume (e.g., 2-5 mL) of the selected solvent to each vial.
 - Securely cap the vials to prevent any solvent loss due to evaporation.

- Equilibration:
 - Place the vials in the thermostatically controlled shaker. Set the temperature to the desired value (e.g., 25 °C or 37 °C).
 - Agitate the samples at a constant speed for a sufficient duration to ensure equilibrium is reached. A typical equilibration time is 24 to 72 hours. A preliminary kinetic study can be performed to determine the minimum time required to reach a plateau in concentration.
- Sample Collection and Processing:
 - After the equilibration period, stop the agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to permit the undissolved solute to settle.
 - Carefully withdraw an aliquot of the clear supernatant using a pipette.
 - Immediately filter the aliquot using a syringe filter into a clean analysis vial. This step is critical to remove any microscopic undissolved particles.
 - Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical calibration curve.
- Quantitative Analysis:
 - Analyze the calibration standards using the chosen analytical method (HPLC or GC) to generate a calibration curve (Concentration vs. Response).
 - Analyze the diluted, filtered samples from the solubility experiment under the same conditions.
 - Determine the concentration of **S-Butyl Thiobenzoate** in the diluted sample by interpolating its response from the calibration curve.
- Data Calculation and Reporting:
 - Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

- Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
- The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram provides a visual representation of the logical steps involved in the experimental determination of solubility.



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Caption: Workflow for determining the solubility of **S-Butyl Thiobenzoate**.

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